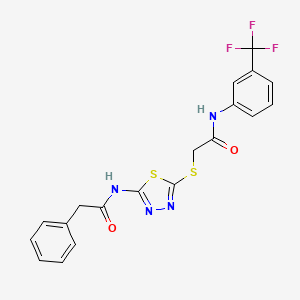
N-(5-((2-氧代-2-((3-(三氟甲基)苯基)氨基)乙基)硫)-1,3,4-噻二唑-2-基)-2-苯乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C19H15F3N4O2S2 and its molecular weight is 452.47. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
DNA 靶向剂
该化合物已被用于合成 DNA 靶向剂 . 这些试剂旨在与 DNA 双链结合,并已显示出在对抗肿瘤相关疾病方面的潜力 .
抗氧化应用
包括该化合物在内的噻唑衍生物已被发现具有抗氧化特性 . 这使得它们在治疗由氧化应激引起的疾病方面具有潜在的用途。
镇痛和抗炎应用
噻唑衍生物也已被用作镇痛药和抗炎药 . 这表明在疼痛管理和炎症性疾病的治疗中具有潜在的应用。
抗菌和抗真菌应用
这些化合物已显示出抗菌和抗真菌活性 . 这表明在治疗各种细菌和真菌感染中具有潜在的用途。
抗病毒应用
噻唑衍生物已显示出抗病毒特性 . 这表明在治疗病毒感染中具有潜在的用途。
抗肿瘤或细胞毒性药物分子
噻唑衍生物已被用于合成抗肿瘤或细胞毒性药物分子 . 这表明在癌症治疗中具有潜在的应用。
抗糖尿病药
一些双杂环化合物,包括该化合物,已显示出通过体外抑制 α-葡萄糖苷酶而具有抗糖尿病的潜力 . 这表明在治疗糖尿病中具有潜在的用途。
针对蛋白质的潜在治疗剂
分子对接分析表明,某些化合物与 TP53 和 NF-KAPPA-B 等蛋白质之间存在强烈的相互作用 . 这表明在针对这些蛋白质的治疗剂中具有潜在的用途。
作用机制
Target of Action
The primary target of N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Similar compounds have been found to bind with dna, particularly within the minor groove . This suggests that the compound may interact with DNA or related structures as its primary target.
Mode of Action
The mode of action of N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Based on the information available, it can be inferred that the compound may interact with its targets through the formation of a stable complex . This interaction could lead to changes in the structure or function of the target, potentially affecting its role in cellular processes.
生物活性
N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a compound with significant biological activity, particularly in the realms of anticancer and antimicrobial effects. This article reviews its biological properties, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H12F3N5O2S, with a molecular weight of 495.5 g/mol. The structural characteristics include a thiadiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
-
Mechanisms of Action : Thiadiazole derivatives exhibit anticancer properties through various mechanisms including inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound under discussion has been observed to decrease the viability of several cancer cell lines.
Studies have shown that derivatives containing the thiadiazole ring can significantly reduce tumor growth in xenograft models, demonstrating their potential as anticancer agents .
Cell Line Activity Observed Human Burkitt Lymphoma P493 Reduced proliferation Non-small cell lung cancer Decreased viability Ovarian cancer Inhibited growth - Case Studies : A study indicated that compounds similar to N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide were effective against various cancer types, including glioblastoma and breast cancer .
Antimicrobial Activity
-
Broad Spectrum Efficacy : The compound exhibits antimicrobial properties against both gram-positive and gram-negative bacteria. Thiadiazole derivatives have been reported to possess significant antibacterial and antifungal activities .
Microorganism Activity Observed Staphylococcus aureus Inhibition of growth Escherichia coli Effective against Candida albicans Antifungal activity - Research Findings : The 1,3,4-thiadiazole moiety has been linked to enhanced antimicrobial activity due to its ability to disrupt microbial cellular processes .
Synthesis
The synthesis of N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves multi-step reactions starting from readily available starting materials. The incorporation of the trifluoromethyl group is crucial for enhancing biological activity.
属性
IUPAC Name |
N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2S2/c20-19(21,22)13-7-4-8-14(10-13)23-16(28)11-29-18-26-25-17(30-18)24-15(27)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,23,28)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTUCDQMPDHSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














